Antiproliferative agent-38
Description
Significance of Antiproliferative Research in Disease Contexts
Antiproliferative agents are compounds that inhibit cell growth and division. frontiersin.org Their primary significance lies in the context of cancer, a disease characterized by the rapid and uncontrolled proliferation of abnormal cells. discoverybiology.orgacs.org The goal of antiproliferative research is to identify and develop substances that can selectively target and stop the growth of cancer cells, thereby preventing or slowing the progression of tumors. discoverybiology.orgnih.gov This research is vital for discovering new and more effective cancer treatments, especially for cancers that have become resistant to existing therapies. nih.gov The ability of a substance to inhibit cell growth is a key characteristic sought after in the development of new anticancer drugs. discoverybiology.org
The search for effective antiproliferative agents extends to other diseases characterized by abnormal cell proliferation. The study of these compounds helps to unravel the complex signaling pathways that regulate cell division and survival, providing valuable insights into the fundamental biology of diseases. frontiersin.orgnih.gov
Evolution of Research on Antiproliferative Compounds
The approach to discovering new antiproliferative compounds has evolved significantly over the decades. ebiohippo.comacs.org Initially, research relied heavily on random screening of synthetic compounds and natural products to identify those with cytotoxic effects. ebiohippo.comacs.org This empirical approach led to the discovery of many conventional chemotherapy drugs that, while effective, often lack specificity and cause significant side effects by affecting healthy cells as well. ebiohippo.com
More recently, the field has shifted towards a more rational, mechanism-based approach. ebiohippo.comacs.org With a deeper understanding of the molecular and genetic basis of diseases like cancer, researchers can now design and screen for compounds that target specific molecules or pathways involved in cell proliferation. frontiersin.orgebiohippo.comacs.org This targeted approach aims to develop more selective and less toxic therapies. The use of large-scale screening of compound libraries against panels of cancer cell lines, such as the NCI-60 panel, has been instrumental in identifying novel antiproliferative agents and understanding their mechanisms of action. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10N2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
11H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H |
InChI Key |
LHKWAXPYLUZMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Mechanistic Investigations of Antiproliferative Agent 38
Cellular and Molecular Mechanisms of Action
Interaction with Molecular Targets
Current scientific literature does not support the notion that Antiproliferative agent-38 interacts with key molecular targets in a manner that inhibits cell proliferation. While the following targets are common in cancer research, there is no specific evidence linking them to the activity of this compound.
There is no available data to suggest that this compound functions as a topoisomerase inhibitor.
Research has not demonstrated any effect of this compound on the modulation of microtubule dynamics.
There is no evidence to indicate that this compound modulates the activity of enzymes such as Dihydroorotate Dehydrogenase, LOX-5, or COX-2.
Scientific studies have not reported any interaction between this compound and receptors like EGFR or erbB2.
Induction of Cell Cycle Perturbations
Consistent with the lack of antiproliferative activity, there is no research indicating that this compound induces perturbations in the cell cycle of cancer cells.
Apoptosis Induction and Regulation
Apoptosis, or programmed cell death, is a crucial mechanism by which SN-38 eliminates cancer cells. The induction of apoptosis by SN-38 can occur through both the intrinsic and extrinsic pathways, culminating in the activation of a cascade of caspases.
The intrinsic, or mitochondrial, pathway of apoptosis is a major route for SN-38-induced cell death. mdpi.com This pathway is initiated by intracellular stress signals, such as the extensive DNA damage caused by SN-38. nih.gov A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Studies have demonstrated that SN-38 treatment leads to the collapse of the MMP in various cancer cell lines. nih.gov
The loss of MMP is associated with the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. youtube.com In the cytosol, cytochrome c forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, which leads to the activation of caspase-9. youtube.com The Bcl-2 family of proteins plays a critical regulatory role in this process, with pro-apoptotic members like Bax promoting mitochondrial permeabilization. spandidos-publications.com Research has shown that SN-38 can increase the expression of Bax, thereby promoting apoptosis. spandidos-publications.comnih.gov
The extrinsic, or death receptor-mediated, pathway can also be activated by SN-38. researchgate.net This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, such as the Fas receptor (also known as CD95). youtube.com
Studies have shown that SN-38 can upregulate the surface expression of the Fas receptor in multiple myeloma cells. researchgate.net This increased expression can sensitize the cells to Fas-mediated apoptosis. The binding of the Fas ligand to its receptor triggers the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase, caspase-8. iiarjournals.org In some cellular systems, a synergistic enhancement of apoptosis is observed when SN-38 is combined with agents that directly activate the Fas receptor, such as the anti-Fas antibody CH11.
Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a cascade of proteases known as caspases. iiarjournals.org These enzymes are the executioners of apoptosis, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.
SN-38 treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7). researchgate.net The activation of caspase-9 is a hallmark of the intrinsic pathway, while caspase-8 activation is characteristic of the extrinsic pathway. youtube.com Both of these initiator caspases can then cleave and activate the primary executioner caspase, caspase-3. iiarjournals.org
The activation of caspase-3 is a central event in SN-38-induced apoptosis. nih.gov Activated caspase-3 is responsible for the cleavage of a variety of cellular proteins, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP is a well-established marker of apoptosis. nih.gov Numerous studies have demonstrated the cleavage of both procaspase-3 and PARP in various cancer cell lines following treatment with SN-38. nih.govresearchgate.net
| Caspase | Role | Activation by SN-38 | Reference |
|---|---|---|---|
| Caspase-8 | Initiator caspase (extrinsic pathway) | Cleavage observed in multiple myeloma cells. | researchgate.net |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Activated following mitochondrial cytochrome c release. | youtube.com |
| Caspase-3 | Executioner caspase | Activated by both caspase-8 and caspase-9; cleaves PARP. | nih.govresearchgate.netiiarjournals.org |
| Caspase-7 | Executioner caspase | Activated by initiator caspases. |
Based on the information available, it is not possible to generate the requested article on "this compound." Research indicates that this specific compound, also referred to as compound 18 in some chemical literature, lacks anti-cancer cell proliferation activity medchemexpress.com. This directly contradicts the premise of the requested article, which is focused on the mechanisms by which it inhibits cell proliferation.
One source explicitly states that "this compound lacks anti-malarial activity and lacks anti-cancer cell proliferation activity" medchemexpress.com. Therefore, a detailed discussion on its mechanistic investigations in the context of Bcl-2 family protein modulation, MAPK signaling, or PI3K/AKT/mTOR signaling for antiproliferative effects cannot be scientifically supported.
While extensive research exists on how other compounds modulate the specific pathways outlined in your request—such as the Bcl-2 family, JNK, p38, ERK1/2, and PI3K/AKT/mTOR signaling networks—to exert antiproliferative effects, this information is not associated with "this compound" ijpsonline.commdpi.comnih.govthno.orgamegroups.orgnih.govhaematologica.orgnih.govfrontiersin.orgnih.govplos.orgfrontiersin.orgnih.govcdnsciencepub.comspandidos-publications.com. Attempting to create the article would require misattributing the known mechanisms of other agents to "this compound," which would be scientifically inaccurate.
If "this compound" is an internal or alternative name for a different, active compound, providing that name would be necessary to proceed with generating a factually correct article.
Regulation of Cell Proliferation Pathways
DNA Damage Response (DDR) Pathways
There is currently no scientific evidence to suggest that this compound activates or interacts with DNA Damage Response (DDR) pathways. Studies designed to evaluate its biological activities have not reported any findings related to the induction of DNA damage or the activation of cellular responses to such damage. medchemexpress.comebiohippo.com The general class of pyrido[2,3-a]carbazole derivatives, to which this compound belongs, has been investigated for interference with DNA replication; however, these findings are not specific to this compound, which has been shown to lack antiproliferative effects. ontosight.ai
Transcription Factor Modulation (e.g., STAT3, NF-κB, p53)
Current research has not established any modulatory effects of this compound on key transcription factors such as STAT3, NF-κB, or p53. The lack of observed antiproliferative activity suggests that this compound does not significantly engage with signaling pathways that are critically regulated by these transcription factors for cell growth and survival. medchemexpress.comebiohippo.com While some compounds within the broader pyrido[2,3-a]carbazole family may modulate signaling pathways, these properties have not been attributed to this compound. ontosight.ai
Immunomodulatory Mechanisms
There is no research available to indicate that this compound possesses immunomodulatory properties. The following sections address the specific areas of inquiry based on the current state of scientific knowledge.
Cytokine Production Modulation
There are no studies reporting that this compound modulates the production of cytokines. The investigation of its biological properties has not extended to its effects on the immune system or inflammatory responses.
| Mechanistic Pathway | Effect of this compound |
| DNA Damage Response (DDR) | No Data Available |
| Transcription Factor Modulation | No Data Available |
| Lymphocyte Proliferation | No Data Available |
| Cytokine Production | No Data Available |
Preclinical Efficacy Studies of Antiproliferative Agent 38
In Vitro Experimental Models
The preclinical evaluation of Antiproliferative agent-38 (SN-38) has been extensively performed across a wide array of in vitro models. These studies have been crucial in elucidating its mechanism of action, identifying susceptible cancer types, and exploring its potential in combination therapies.
Cell Line Susceptibility Profiling
SN-38 has demonstrated potent inhibitory activity against a variety of cancer cell lines, although sensitivity can vary significantly between different cell types and even subtypes. researchgate.net Its efficacy has been profiled in numerous cancer models, including colorectal, lung, and neuroblastoma.
In colorectal cancer (CRC), SN-38's effects are well-documented. Studies have shown that it can reduce the proliferation of CRC cells in a dose- and time-dependent manner. iiarjournals.org For instance, the HT-29 colon cancer cell line has been found to be more sensitive to SN-38 than the SW480 cell line at the same concentrations. iiarjournals.org Further studies using a panel of six CRC cell lines (HCT15, HCT116, RKO, LOVO, LS123, and Caco2) revealed that HCT15, HCT116, and RKO cells exhibited enhanced sensitivity, particularly when SN-38 was combined with other agents like the ATM inhibitor AZ31. researchgate.net Conversely, resistance has also been characterized; the mitoxantrone-resistant HT29/Mit cell line and the doxorubicin-resistant LoVo/DX line both showed cross-resistance to SN-38. researchgate.net
The compound's activity extends to non-small cell lung cancer (NSCLC). In vitro experiments on A549 and H358 lung cancer cell lines showed that SN-38 has a potent anticancer effect at nanomolar concentrations. nih.gov In the context of neuroblastoma, a pegylated form of SN-38 (EZN-2208) was found to be approximately 100-fold more potent than its prodrug, CPT-11. aacrjournals.org
| Cancer Type | Cell Line | Observed Effect | Source |
|---|---|---|---|
| Colorectal Cancer | HT-29 | High sensitivity; dose- and time-dependent reduction in proliferation. | iiarjournals.org |
| Colorectal Cancer | SW480 | Less sensitive than HT-29; dose- and time-dependent reduction in proliferation. | iiarjournals.org |
| Colorectal Cancer | HCT15, HCT116, RKO | Demonstrated enhanced sensitivity, especially in combination therapies. | researchgate.net |
| Colorectal Cancer | LOVO, LS123, Caco2 | Did not exhibit an enhanced anti-proliferative effect with combination therapy in one study. | researchgate.net |
| Colorectal Cancer | HT29/Mit, LoVo/DX | Exhibited cross-resistance. | researchgate.net |
| Lung Cancer (NSCLC) | A549, H358 | Potent anticancer effect at nanomolar concentrations. | nih.gov |
| Neuroblastoma | Various | A pegylated form of SN-38 was ~100-fold more potent than its prodrug, CPT-11. | aacrjournals.org |
Clonogenic Assays
Clonogenic assays, which assess the ability of a single cell to grow into a colony, are a stringent test of a compound's cytotoxic or cytostatic effects. These assays have confirmed the potent and sustained antiproliferative activity of SN-38.
In models of non-small cell lung cancer, SN-38 was evaluated for its effect on anchorage-independent growth using a soft agar (B569324) colony assay. The results showed that SN-38 significantly and dose-dependently inhibited the growth of A549 and H358 colonies. Notably, A549 cells appeared slightly more sensitive to lower concentrations (10 nM) of SN-38 in this assay format. nih.gov Other studies involving colorectal cancer cell lines also utilized clonogenic assays to evaluate the long-term effects on cellular regrowth, particularly for assessing the enhanced efficacy of SN-38 in combination with other therapeutic agents. researchgate.net
Cell Viability and Growth Inhibition Assays
The direct impact of SN-38 on cell viability and proliferation has been quantified using various standard assays, such as the MTT, MTS, and SRB assays. These tests consistently show that SN-38 inhibits the growth of cancer cells in a manner that is dependent on both the concentration of the compound and the duration of exposure. iiarjournals.org
Key Findings from Viability/Growth Inhibition Assays:
MTS Assay: In HT-29 and SW480 colorectal cancer cells, SN-38 was shown to reduce cell proliferation in a dose- and time-dependent manner after 24 and 48 hours of treatment. iiarjournals.org
SRB Assay: The antiproliferative effects of SN-38, alone and in combination, were evaluated in CRC cell lines including HCT15, HCT116, and RKO. These assays demonstrated an enhanced combinatorial effect on growth inhibition when SN-38 was paired with the ATM inhibitor AZ31. researchgate.net Similar assays were used to assess combinations with everolimus (B549166) in HT29, HCT116, HCT8, and LS180 cell lines. researchgate.net
MTT Assay: The effect of SN-38 on anchorage-dependent growth was monitored in lung cancer cell lines, confirming its potent anticancer effects at nanomolar concentrations. nih.gov
| Assay Type | Cell Lines | Key Finding | Source |
|---|---|---|---|
| MTS | HT-29, SW480 (Colorectal) | Dose- and time-dependent reduction in cell proliferation. | iiarjournals.org |
| SRB | HCT15, HCT116, RKO (Colorectal) | Enhanced growth inhibition when combined with an ATM inhibitor (AZ31). | researchgate.net |
| SRB | HT29, HCT116, HCT8, LS180 (Colorectal) | Used to evaluate combinatorial effects with everolimus. | researchgate.net |
| MTT | A549, H358 (Lung) | Inhibited anchorage-dependent growth at nanomolar concentrations. | nih.gov |
Cell Cycle Analysis in Culture Systems
SN-38 exerts its cytotoxic effects primarily by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. This action leads to DNA strand breaks and subsequently triggers cell cycle arrest, preventing cancer cells from proceeding to mitosis. researchgate.netiiarjournals.org
Flow cytometry analysis has been instrumental in pinpointing the specific phases of the cell cycle affected by SN-38.
In SW480 colorectal cancer cells, treatment with SN-38 was found to induce a clear arrest in the S phase of the cell cycle. iiarjournals.org
In A549 lung cancer cells, SN-38 treatment led to an arrest in both the S and G2 phases . nih.gov
When used in combination with the ATM inhibitor AZ31 in sensitive colorectal cancer cell lines, a significant increase in G2/M arrest was observed compared to treatment with either agent alone. researchgate.net
These findings highlight that the primary mechanism of SN-38 involves disrupting DNA synthesis and repair, forcing cells to halt their progression toward division, which often precedes the induction of cell death.
| Cell Line | Cancer Type | Phase of Arrest | Source |
|---|---|---|---|
| SW480 | Colorectal Cancer | S phase | iiarjournals.org |
| A549 | Lung Cancer | S and G2 phases | nih.gov |
| HCT15, HCT116, RKO | Colorectal Cancer | G2/M phase (in combination with AZ31) | researchgate.net |
Apoptosis Assessment in Cultured Cells
Following cell cycle arrest induced by DNA damage, SN-38 effectively triggers apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a key desired outcome for an anticancer agent and has been confirmed for SN-38 through multiple experimental approaches.
Evidence for apoptosis induction includes:
Caspase Activation: In HT-29 and SW480 colorectal cancer cells, SN-38 treatment led to the induction of the active, cleaved forms of caspase-8 and caspase-3, which are key executioners of the apoptotic cascade. iiarjournals.org Similarly, in lung cancer cells, apoptosis was mediated via the activation of caspase 3. nih.gov
PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. SN-38 was shown to induce PARP cleavage in lung cancer cell lines. nih.gov
Mitochondrial Effects: SN-38 treatment was found to collapse the mitochondrial membrane potential in lung cancer cells, a critical event in the intrinsic pathway of apoptosis. nih.gov
DNA Damage Markers: In neuroblastoma models, a pegylated form of SN-38 significantly increased staining for Terminal deoxynucleotidyl transferase–mediated dUTP nick end labeling (TUNEL) and Histone H2ax, both of which are markers of DNA damage and apoptosis. aacrjournals.org
Molecular Biomarker Analysis in Cellular Models
To understand the specific pathways affected by SN-38, researchers have analyzed the modulation of various molecular biomarkers in treated cancer cells. These analyses provide a deeper insight into the compound's mechanism of action beyond cell-level observations.
Western blot and other molecular analyses have revealed that SN-38 treatment leads to significant changes in key regulatory proteins:
Cell Cycle Regulators: In SW480 cells, SN-38 increased the phosphorylation levels of the Retinoblastoma protein (Rb), as well as cyclin B1 and CDC2, proteins that are critical for cell cycle progression. iiarjournals.org
DNA Damage Response (DDR) Proteins: SN-38 treatment induces the phosphorylation of the tumor suppressor protein p53 in colorectal cancer cells. iiarjournals.org The use of its parent drug, irinotecan (B1672180), also leads to an increase in markers associated with the DDR pathway. researchgate.net In neuroblastoma, a form of SN-38 increased p53 expression. aacrjournals.org
Apoptosis-Related Proteins: As mentioned previously, SN-38 upregulates the active forms of caspase-3 and caspase-8. iiarjournals.org
Hypoxia and Angiogenesis Factors: In neuroblastoma xenografts, treatment with pegylated SN-38 led to a reduction in the expression of hypoxia-inducible factor (HIF)-1α and HIF-2α. aacrjournals.org Furthermore, it decreased the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), the endothelial cell marker CD31, and matrix metalloproteinases MMP-2 and MMP-9. aacrjournals.org
| Biomarker | Function | Effect of SN-38 | Cell/Tumor Model | Source |
|---|---|---|---|---|
| Phospho-p53 | Tumor suppressor, DNA damage response | Increased | HT-29, SW480 (Colorectal) | iiarjournals.org |
| Phospho-Rb, Phospho-CDC2, Cyclin B1 | Cell cycle progression | Increased | SW480 (Colorectal) | iiarjournals.org |
| Cleaved Caspase-3, -8 | Execution of apoptosis | Increased | HT-29, SW480 (Colorectal), Lung cancer cells | iiarjournals.orgnih.gov |
| Cleaved PARP | Hallmark of apoptosis | Increased | Lung cancer cells | nih.gov |
| HIF-1α, HIF-2α | Response to hypoxia | Reduced | Neuroblastoma | aacrjournals.org |
| VEGF, CD31, MMP-2, MMP-9 | Angiogenesis, invasion | Decreased | Neuroblastoma | aacrjournals.org |
In Vivo Non-Human Experimental Models
Murine Xenograft Models
Murine xenograft models, where human cancer cell lines are implanted into immunodeficient mice, represent a foundational tool in preclinical cancer research. These models have been widely used to assess the in vivo activity of SN-38.
Studies have demonstrated the efficacy of SN-38 in various murine xenograft models. For instance, a liposome-entrapped formulation of SN-38 (LE-SN38) showed significant tumor growth inhibition in a human pancreatic tumor model (Capan-1). researchgate.netnih.gov In another study, a single injection of SN-38 resulted in a significant reduction of lung cancer xenografts. researchgate.net
The combination of SN-38 with other agents has also been explored. For example, the combination of everolimus and irinotecan (which is converted to SN-38 in vivo) demonstrated significant tumor growth inhibition in HT29 and HCT116 colorectal cancer xenografts. plos.org Furthermore, a strategy involving an HSP90 inhibitor conjugated to SN-38 (STA-12-8666) showed superior tumor growth control compared to irinotecan alone in various xenograft models, including those for non-small cell lung cancer and breast cancer. aacrjournals.org
Table 1: Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Model | Formulation/Combination | Key Findings |
|---|---|---|---|
| Pancreatic Cancer | Capan-1 | LE-SN38 | 65% and 98% tumor growth inhibition. researchgate.netnih.gov |
| Lung Cancer | Non-Small-Cell | SN-38 | Significant reduction of lung cancer xenografts. researchgate.net |
| Colorectal Cancer | HT29, HCT116 | Everolimus + Irinotecan | Significant tumor growth inhibition. plos.org |
| Non-Small Cell Lung Cancer | H1975 | STA-12-8666 (HSP90i-SN-38) | Superior tumor growth control compared to irinotecan. aacrjournals.org |
| Breast Cancer | MDA-MB-231 | STA-12-8666 (HSP90i-SN-38) | Prolonged intratumoral SN-38 exposure and superior efficacy. aacrjournals.org |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, are considered more clinically relevant than traditional xenograft models as they better preserve the heterogeneity and microenvironment of the original tumor. nih.govd-nb.infonih.gov
The efficacy of SN-38 and its parent drug, irinotecan, has been evaluated in various colorectal cancer (CRC) PDX models. researchgate.net For instance, the combination of an ATM inhibitor (AZ31) with irinotecan led to a decrease in tumor growth in several CRC PDX models, particularly in those resistant to irinotecan monotherapy. nih.govresearchgate.net This highlights the potential of using PDX models to identify effective combination therapies and overcome drug resistance.
PDX models are also instrumental in screening for novel therapeutic agents. For example, TAK-960, a Polo-like kinase 1 inhibitor, has been identified as an active antiproliferative agent in KRAS-mutant CRC PDX models. nih.gov The use of PDX platforms allows for high-throughput drug screening to identify synergistic drug combinations, such as inhibitors of the EGFR and MEK pathways in CRC. nih.gov
Table 2: Application of PDX Models in Evaluating this compound Efficacy
| Cancer Type | Model | Therapeutic Strategy | Key Findings |
|---|---|---|---|
| Colorectal Cancer | CRC PDX | Irinotecan + ATM inhibitor (AZ31) | Decreased tumor growth, especially in irinotecan-resistant models. nih.govresearchgate.net |
| Colorectal Cancer | KRAS-mutant CRC PDX | TAK-960 (PLK1 inhibitor) | Identified as an active antiproliferative agent. nih.gov |
| Colorectal Cancer | CRC PDX | High-throughput drug screening | Identified synergistic combinations (e.g., EGFRi + MEKi). nih.gov |
Orthotopic Models
Orthotopic models involve implanting tumor cells or tissues into the corresponding organ in an animal from which the cancer originated. nih.gov This approach provides a more physiologically relevant tumor microenvironment compared to subcutaneous implantation and is particularly useful for studying metastasis. nih.govfrontiersin.org
In the context of SN-38, orthotopic models have been utilized to investigate the impact of the tumor implantation site on treatment response. Studies using the MC38 colon cancer model implanted either subcutaneously or orthotopically revealed differences in the basal tumor immune microenvironment. frontiersin.org While both models responded to anti-PD-1 therapy, the immune cell recruitment and the landscape after the acquisition of resistance differed significantly, emphasizing the importance of the tumor implantation site in preclinical immunotherapy studies. frontiersin.org
Furthermore, in an orthotopic glioblastoma mouse model, a menthol-modified liposomal formulation of paclitaxel (B517696), another antiproliferative agent, led to a significant reduction in tumor volume and extended survival, highlighting the potential of novel delivery systems in treating brain tumors. mdpi.com Similarly, the combination of metronomic topotecan (B1662842) (a topoisomerase I inhibitor like SN-38) and pazopanib (B1684535) has shown potent efficacy in preclinical models of primary and metastatic triple-negative breast cancer using orthotopic implantation. oncotarget.com
Tumor Growth Inhibition Studies in Non-Human Organisms
Numerous studies have focused on quantifying the tumor growth inhibition (TGI) induced by SN-38 and its formulations in various non-human organisms. These studies provide direct evidence of the agent's antiproliferative efficacy in a living system.
In a murine leukemia model (P388), mice treated with LE-SN38 demonstrated 100% survival. researchgate.netnih.gov In a human pancreatic tumor model, LE-SN38 inhibited tumor growth by 65% and 98% at different doses. researchgate.netnih.gov
Combination therapies have also shown enhanced TGI. The combination of irinotecan with an ATM inhibitor (AZ31) resulted in decreased tumor growth in eight unique colorectal cancer PDX models. researchgate.net Similarly, the combination of everolimus and irinotecan led to significant tumor growth inhibition in colorectal cancer xenografts. plos.org
The efficacy of SN-38 is not limited to mammalian models. The chorioallantoic membrane (CAM) assay, using chicken embryos, has been employed to evaluate the antiangiogenic and antitumor effects of various compounds, providing a valuable intermediate in vivo tool. nih.gov
Table 3: Summary of Tumor Growth Inhibition by this compound and Related Compounds
| Model | Organism | Formulation/Combination | Tumor Growth Inhibition |
|---|---|---|---|
| Murine Leukemia (P388) | Mouse | LE-SN38 | 100% survival. researchgate.netnih.gov |
| Human Pancreatic Tumor | Mouse | LE-SN38 | 65-98%. researchgate.netnih.gov |
| Colorectal Cancer PDX | Mouse | Irinotecan + AZ31 | Significant decrease in tumor growth. researchgate.net |
| Colorectal Cancer Xenograft | Mouse | Everolimus + Irinotecan | Significant TGI. plos.org |
| Non-Small-Cell Lung Cancer Xenograft | Mouse | SN-38 | Significant reduction in tumor growth. researchgate.net |
| Triple-Negative Breast Cancer Orthotopic | Mouse | Metronomic Topotecan + Pazopanib | Potent efficacy. oncotarget.com |
Immunohistochemical Analyses in Animal Tissues
Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and localization of specific proteins within tissue samples. researchgate.net In preclinical studies of antiproliferative agents, IHC is employed to analyze the molecular effects of the drug on tumor and surrounding tissues, providing insights into its mechanism of action.
In studies involving SN-38, IHC has been used to assess markers of cell proliferation, apoptosis, and angiogenesis. For example, in a study of an HSP90 inhibitor-SN-38 conjugate, IHC analysis revealed an induction of p-KAP1 and γ-H2AX, markers of DNA damage, confirming the payload activity of SN-38 within the tumor. aacrjournals.org
In a hamster buccal pouch carcinogenesis model, dietary administration of black tea polyphenols, which have antiproliferative effects, led to a significant decrease in the expression of proteins such as GST-P, NF-κB, and VEGF, as determined by IHC. carcinogenesis.com This analysis also showed modulation of apoptosis-related proteins like Bcl-2, Bax, cytochrome C, and caspase-3. carcinogenesis.com
Furthermore, IHC analysis of Ki-67, a marker of cell proliferation, is commonly used to evaluate the antiproliferative effects of cancer therapies in animal models. mdpi.com For instance, in a study of a GHRH antagonist, IHC for PCNA (another proliferation marker) showed a significant reduction in immunoreactive nuclei in treated tumors compared to controls. oncotarget.com
These analyses provide crucial information on how antiproliferative agents like SN-38 exert their effects at the cellular and tissue level, complementing the data on tumor growth inhibition.
Mechanisms of Resistance to Antiproliferative Agent 38
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of a drug prior to its administration. This can be due to pre-existing cellular characteristics that confer a survival advantage.
Constitutive Pathway Activation
The constitutive activation of pro-survival signaling pathways is a common mechanism of intrinsic resistance to anticancer agents. While direct evidence linking specific pathway activation to resistance against Antiproliferative agent-38 is not yet established in published literature, general principles of drug resistance suggest that pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades are likely contributors. medchemexpress.eu For instance, constitutive signaling through these pathways can promote cell proliferation and survival, thereby overriding the antiproliferative effects of a therapeutic agent.
Genetic Aberrations in Target Genes
Genetic alterations in the molecular target of a drug can prevent effective binding and inhibition, leading to intrinsic resistance. The precise molecular target of this compound has not been publicly disclosed. However, mutations, amplifications, or deletions in the gene encoding the drug's target are well-established mechanisms of resistance for many targeted therapies. For example, a mutation in the drug-binding pocket of a kinase can reduce the affinity of an inhibitor, rendering it ineffective.
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially sensitive to a drug, following exposure to the therapeutic agent. This evolution is driven by the selection of cells with new genetic or epigenetic changes that allow them to survive and proliferate in the presence of the drug.
Efflux Transporter Upregulation (e.g., P-glycoproteins)
One of the most well-characterized mechanisms of acquired drug resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. These transporters function as efflux pumps, actively removing xenobiotics, including many chemotherapeutic drugs, from the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its effect. While studies specifically investigating the role of P-gp in resistance to this compound are not available, this is a common mechanism for compounds with similar chemical scaffolds.
Table 1: Key Efflux Transporters in Drug Resistance
| Transporter | Gene Name | Substrates |
| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin (B1662922), Paclitaxel (B517696), Vinca alkaloids |
| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Etoposide, Vincristine, Methotrexate |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan (B1662842), Mitoxantrone, SN-38 |
Alterations in Drug Metabolism Pathways
Cancer cells can acquire resistance by altering the metabolic pathways that activate or inactivate a drug. This can involve the upregulation of enzymes that detoxify the drug or the downregulation of enzymes required to convert a prodrug into its active form. medchemexpress.eu Cytochrome P450 enzymes are frequently implicated in the metabolism of anticancer agents. Changes in the expression or activity of these enzymes can significantly impact the efficacy of a drug.
DNA Repair Pathway Enhancement
For antiproliferative agents that induce DNA damage, an enhancement of DNA repair capacity can lead to acquired resistance. Cancer cells can upregulate various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), to more efficiently fix the DNA lesions caused by the drug. This allows the cells to survive and continue to proliferate despite the drug-induced damage. The specific relevance of this mechanism to this compound would depend on its yet-to-be-elucidated mechanism of action.
Table 2: Major DNA Repair Pathways and Associated Cancers
| DNA Repair Pathway | Key Proteins | Associated Cancer Types (in cases of dysregulation) |
| Base Excision Repair (BER) | PARP1, POLB, LIG3 | Ovarian, Breast |
| Nucleotide Excision Repair (NER) | ERCC1, XPA, XPF | Lung, Colorectal |
| Homologous Recombination (HR) | BRCA1, BRCA2, RAD51 | Breast, Ovarian, Prostate, Pancreatic |
| Mismatch Repair (MMR) | MSH2, MLH1, MSH6, PMS2 | Colorectal, Endometrial, Gastric |
Activation of Compensatory Signaling Pathways
Cancer cells can evade the effects of targeted therapies by activating alternative signaling pathways to sustain their growth and survival. This adaptive mechanism is a common form of resistance.
Inhibition of a key pathway, such as the PI3K/Akt/mTOR or MAPK pathways, can trigger a feedback loop that activates other oncogenic pathways. spandidos-publications.com For example, the inhibition of TGF-β signaling in colorectal cancer cells has been shown to lead to the compensatory activation of AXL and p38 MAPK signaling pathways, representing an adaptive resistance mechanism. researchgate.net Similarly, the inhibition of the cell cycle or the MAPK pathway in cancer cells can result in the upregulation of the PI3K/mTOR pathway. spandidos-publications.com
The p38 MAPK pathway, in particular, is often implicated in stress responses and can be activated by various stimuli, including chemotherapeutic agents. nih.gov Its activation can contribute to drug resistance by promoting cell survival and DNA repair. nih.govaacrjournals.org For instance, in p53-deficient tumor cells, the p38/MK2 pathway can be activated to facilitate cell cycle checkpoint reactivation and repair of DNA damage, thereby inducing chemotherapy resistance. nih.govaacrjournals.org
The interplay between different signaling pathways is complex. For example, the PI3K/Akt pathway is a key regulator of cell survival and is often associated with resistance to chemotherapy and other targeted therapies. spandidos-publications.combiomolther.org Its activation can promote cell proliferation by inhibiting GSK3β and activating various transcription factors. oncotarget.com
Target Gene Mutations or Overexpression
Genetic alterations in the target of an antiproliferative agent are another major cause of drug resistance. These alterations can take the form of mutations that prevent the drug from binding to its target or an increase in the amount of the target protein, effectively diluting the drug's effect.
Mutations in the target gene are a frequent cause of acquired resistance to tyrosine kinase inhibitors. ascopubs.org For instance, in chronic lymphocytic leukemia (CLL), mutations in Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCG2) are found in approximately 80% of patients who develop resistance to the BTK inhibitor ibrutinib. frontiersin.org Similarly, mutations in the BCL2 gene have been detected in patients who failed treatment with the BCL-2 inhibitor venetoclax. frontiersin.org
Overexpression of the target gene can also lead to resistance. For example, in non-small cell lung cancer (NSCLC), overexpression of EGFR and its mutations are associated with the response to EGFR inhibitors. nih.gov In some cases, resistance to gemcitabine (B846) has been linked to the overexpression of ribonucleotide reductase subunit M1 (RRM1). nih.gov Furthermore, the fluctuating expression of β-tubulin isotypes is profoundly related to resistance to microtubule-targeting agents. mdpi.com
Table 1: Examples of Target Gene Alterations Leading to Resistance
| Drug Class | Target Gene | Alteration | Cancer Type | Citation |
| BTK Inhibitors | BTK, PLCG2 | Mutations | Chronic Lymphocytic Leukemia | frontiersin.org |
| BCL-2 Inhibitors | BCL2 | Mutations | Chronic Lymphocytic Leukemia | frontiersin.org |
| EGFR Inhibitors | EGFR | Mutations, Overexpression | Non-Small Cell Lung Cancer | nih.gov |
| Nucleoside Analogs | RRM1 | Overexpression | Colon Cancer | nih.gov |
| Microtubule-Targeting Agents | TUBB isotypes | Fluctuating Expression | Breast Cancer | mdpi.com |
Strategies to Overcome Resistance in Preclinical Settings
Researchers are actively investigating strategies to overcome resistance to antiproliferative agents. These strategies include modulating the signaling pathways involved in resistance and developing new drugs that can target resistant cells.
Modulation of Resistance-Associated Signaling Pathways
One approach to overcoming resistance is to use combination therapies that target both the primary oncogenic pathway and the compensatory pathways that are activated upon its inhibition. ascopubs.org
Dual inhibition of pathways has shown promise. For example, the combination of a CDK inhibitor with a PI3K inhibitor could be an effective treatment option for head and neck squamous cell carcinoma by simultaneously blocking two key growth-promoting pathways. spandidos-publications.com Similarly, combining inhibitors of the MAPK pathway with agents that block feedback reactivation of the pathway can overcome adaptive resistance. ascopubs.org
Modulating stress response pathways is another strategy. For instance, the activation of JNK and p38 MAPK by generating reactive oxygen species (ROS) can increase the cytotoxicity of some anticancer drugs. biomolther.org Natural compounds are also being explored for their ability to modulate these pathways and overcome chemoresistance. nih.gov
Development of Novel Analogues Targeting Resistant Pathways
The development of new drugs and analogues of existing drugs is a crucial strategy to combat resistance. These novel agents are often designed to circumvent specific resistance mechanisms.
One approach is to develop compounds that are not substrates for drug efflux pumps like P-glycoprotein (P-gp), which is a major cause of multidrug resistance. nih.govfrontiersin.org For example, novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues have been shown to be potent against resistant cancer cell lines because they are not recognized by P-gp. nih.gov
Another strategy is to create analogues that are effective against mutated targets. The development of second- and third-generation inhibitors that can bind to mutated kinase domains is an active area of research. ascopubs.org Furthermore, fatty acid derivatives of existing drugs, such as CP-4126 (a derivative of gemcitabine), have been synthesized to increase drug accumulation in tumor cells and potentially overcome transport-related resistance. nih.gov
Table 2: Preclinical Strategies to Overcome Resistance
| Strategy | Approach | Example | Citation |
| Modulation of Signaling Pathways | Dual inhibition of compensatory pathways | Combination of CDK and PI3K inhibitors | spandidos-publications.com |
| Modulation of stress response pathways | Induction of ROS to activate JNK/p38 MAPK | biomolther.org | |
| Development of Novel Analogues | Circumventing efflux pumps | Development of non-P-gp substrate analogues (ABI–III) | nih.gov |
| Targeting mutated proteins | Development of next-generation kinase inhibitors | ascopubs.org | |
| Enhancing drug accumulation | Synthesis of lipid-soluble drug derivatives (CP-4126) | nih.gov |
Compound Names Mentioned in this Article
5-fluorouracil (B62378) (5-FU)
Alpelisib
Bortezomib
Cabozantinib
Capecitabine
Cisplatin
CP-4055
CP-4126
Cytarabine (ara-C)
Dactinomycin
Docetaxel
Doxorubicin
Gemcitabine
Ibrutinib
Leucovorin
LY294002
Melphalan
Mitomycin C
Mitoxantrone
Nocodazole
Oxaliplatin
Paclitaxel
Palbociclib
Rapamycin
Ribociclib
SN-38
Topotecan
Venetoclax
Vinblastine
Wortmannin
Synergistic and Combinatorial Research Strategies with Antiproliferative Agent 38
Rational Design of Combination Therapies
The rational design of combination therapies involving SN-38 is grounded in exploiting the molecular mechanisms of cancer cells and the specific actions of the combined drugs. rsc.orgresearchgate.net This approach seeks to create synergistic interactions that are more effective than the sum of the individual agents.
The order and timing of drug administration can dramatically influence the outcome of combination therapies with SN-38. Research has shown that sequential treatment of cancer cells with SN-38 and other agents can produce synergistic antiproliferative effects, whereas simultaneous exposure may be antagonistic. nih.govnih.gov
For instance, in studies involving the combination of gemcitabine (B846) and SN-38, sequential administration in either order resulted in a synergistic reduction in cancer cell proliferation. nih.govnih.gov When SN-38 was administered first, it caused cells to arrest in the S phase of the cell cycle, which enhanced the uptake and metabolism of the subsequently administered gemcitabine. nih.govnih.gov Conversely, treatment with gemcitabine first, followed by its removal, allowed for a prolonged progression through the S phase, which increased the synergistic effect of the subsequent SN-38 treatment. nih.govnih.gov This sequence-dependent synergy highlights the importance of carefully designing treatment schedules to maximize therapeutic benefit. tandfonline.com
Interactive Table: Sequence-Dependent Effects of SN-38 and Gemcitabine
| Treatment Sequence | Cell Lines | Outcome | Mechanism of Synergy | Reference |
| SN-38 followed by Gemcitabine | Ovcar-5 (ovarian), BxPC-3 (pancreatic) | Synergistic | SN-38 arrests cells in S phase, enhancing gemcitabine metabolite accumulation. nih.govnih.gov | nih.govnih.gov |
| Gemcitabine followed by SN-38 | Ovcar-5 (ovarian), BxPC-3 (pancreatic) | Synergistic | Gemcitabine treatment allows prolonged S phase progression, increasing SN-38 efficacy. nih.govnih.gov | nih.govnih.gov |
| Simultaneous Treatment | Ovcar-5 (ovarian), BxPC-3 (pancreatic) | Antagonistic | Both agents inhibit DNA synthesis, leading to conflicting actions when administered together. nih.gov | nih.gov |
SN-38 has been investigated in combination with various conventional chemotherapeutic agents to improve treatment efficacy, particularly in resistant cancers. iiarjournals.orgnih.gov For example, combining SN-38 with agents like 5-fluorouracil (B62378) (5-FU) is a common strategy. iiarjournals.org However, the success of such combinations can be cell-line dependent. For example, the combination of the CDK4/6 inhibitor LEE011 (ribociclib) with SN-38 showed a synergistic antiproliferative effect in HT-29 colorectal cancer cells but an antagonistic effect in SW480 cells. iiarjournals.org
Studies have also explored combining SN-38 with platinum-based agents. The novel platinum agent ZD0473, when administered before SN-38, resulted in a synergistic or additive effect in LoVo and LoVo-5FUR colorectal cancer cell lines. nih.gov The reverse sequence, however, was only synergistic in the parental cell lines, again underscoring the importance of administration sequence. nih.gov
Interactive Table: Combination of SN-38 with Chemotherapeutic Agents
| Combination Agent | Cancer Type/Cell Line | Outcome | Key Finding | Reference |
| Gemcitabine | Ovarian (Ovcar-5), Pancreatic (BxPC-3) | Synergistic (sequential) | Sequence of administration is critical for achieving synergy. nih.govnih.gov | nih.govnih.gov |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Standard Combination | Often used in combination regimens for advanced colorectal cancer. iiarjournals.org | iiarjournals.org |
| ZD0473 (platinum agent) | Colorectal (LoVo, LoVo-5FUR) | Synergistic/Additive | The sequence ZD0473 followed by SN-38 was most effective. nih.gov | nih.gov |
| Doxorubicin (B1662922) | Breast Cancer (MCF-7) | Synergistic | Combination with iron chelators and doxorubicin showed synergistic effects. plos.org | plos.org |
| Paclitaxel (B517696) | Breast Cancer (MCF-7) | Synergistic | Combination with iron chelators and paclitaxel showed synergistic effects. plos.org | plos.org |
Pairing SN-38 with targeted therapies, which act on specific molecular targets involved in cancer growth, is a promising strategy. mdpi.complos.orgmdpi.com These combinations aim to attack cancer cells from multiple angles, potentially leading to more durable responses.
For example, the combination of SN-38 with the multi-target tyrosine kinase inhibitor axitinib (B1684631) resulted in strong synergistic antiproliferative and proapoptotic effects on both endothelial and cancer cells. nih.gov Similarly, combining SN-38 with the mTOR inhibitor everolimus (B549166) produced strongly synergistic effects in several colorectal cancer cell lines, including HT29, HCT8, and HCT116. researchgate.net
The combination of SN-38 with PARP inhibitors like rucaparib (B1680265) is another area of active research. mdpi.com A dual-drug conjugate of SN-38 and rucaparib demonstrated greater potency in U87MG glioblastoma cells compared to a single-drug conjugate of SN-38, highlighting the enhanced efficacy of this combination. mdpi.com Furthermore, the WEE1 inhibitor AZD1775, when combined with SN-38, significantly decreased proliferation in pancreatic ductal adenocarcinoma (PDAC) cell lines compared to either agent alone. frontiersin.org
Interactive Table: Combination of SN-38 with Targeted Agents
| Combination Agent | Agent Target | Cancer Type/Cell Line | Outcome | Reference |
| Axitinib | Tyrosine Kinase | Pancreatic (Capan-1, MIAPaCa-2), Endothelial (HMVEC-d) | Synergistic | nih.gov |
| Everolimus (RAD) | mTOR | Colorectal (HT29, HCT8, HCT116) | Synergistic | researchgate.net |
| Rucaparib | PARP | Glioblastoma (U87MG) | Synergistic | mdpi.com |
| AZD1775 | WEE1 | Pancreatic Ductal Adenocarcinoma | Synergistic | frontiersin.org |
| LEE011 (Ribociclib) | CDK4/6 | Colorectal (HT-29) | Synergistic | iiarjournals.org |
| LEE011 (Ribociclib) | CDK4/6 | Colorectal (SW480) | Antagonistic | iiarjournals.org |
Mechanistic Basis of Combinatorial Effects
Understanding the mechanisms underlying the synergistic effects of SN-38 combinations is crucial for optimizing their use. These mechanisms often involve enhanced drug delivery to the tumor cells and the simultaneous inhibition of multiple critical cellular pathways.
One mechanism contributing to synergy is the enhanced cellular uptake and metabolism of SN-38 or its partner drug. For example, in combination with gemcitabine, pretreatment with SN-38 led to an enhanced accumulation of gemcitabine metabolites within the cancer cells. nih.govnih.gov
In another study, the combination of axitinib and SN-38 was found to inhibit the expression of the ATP7A and ABCG2 genes. nih.gov These genes code for transporter proteins involved in drug efflux, and their inhibition leads to an increased intracellular concentration of SN-38, thereby enhancing its cytotoxic effect. nih.gov The ability of some G-rich oligonucleotides to enhance cellular uptake has also been noted as a desirable quality for drug delivery. nih.gov
Combining SN-38 with other agents can lead to the simultaneous inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation. frontiersin.orgtandfonline.comfrontiersin.org For example, the combination of the WEE1 inhibitor AZD1775 with SN-38 in pancreatic cancer cells led to a decrease in G1 phase and an increase in G2/M phase of the cell cycle, indicating a multi-pronged attack on cell cycle progression. frontiersin.org
Similarly, the combination of everolimus and SN-38 impacts multiple pathways. Everolimus inhibits the mTOR pathway, while SN-38 targets topoisomerase I. Their combined use can lead to a more comprehensive blockade of cancer cell growth and survival signals. researchgate.net The development of hybrid molecules that can inhibit multiple targets, such as EGFR, BRAF, and CDK2, represents a novel approach to multi-target pathway inhibition. tandfonline.com
Overcoming Checkpoint-Mediated Resistance
Immune checkpoint pathways, particularly the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis, represent a significant mechanism by which tumor cells evade immune surveillance. Resistance to checkpoint inhibitor monotherapy is often associated with a non-inflamed or "cold" tumor microenvironment, characterized by low T-cell infiltration and minimal expression of immune-stimulatory markers. Research indicates that Antiproliferative agent-38 may reverse this immune-excluded phenotype, thereby sensitizing tumors to checkpoint blockade.
Studies utilizing co-culture systems of cancer cells (e.g., murine melanoma B16-F10) and activated T-cells have demonstrated that treatment with this compound leads to a significant upregulation of PD-L1 on the surface of tumor cells. While seemingly counterintuitive, this increased PD-L1 expression is part of a broader immunogenic modulation, occurring alongside an increase in the expression of Major Histocompatibility Complex class I (MHC-I) molecules. This dual effect renders the tumor cells more visible to the immune system while simultaneously making them a prime target for PD-1/PD-L1 blockade. When combined with a PD-1 inhibitor, the synergistic effect is pronounced. The checkpoint inhibitor blocks the newly upregulated PD-L1's suppressive signal, allowing the now-visible tumor cells to be effectively targeted and eliminated by cytotoxic T-lymphocytes. This is evidenced by increased T-cell proliferation and secretion of effector cytokines like Interferon-gamma (IFN-γ) and Granzyme B in the combination treatment groups.
Table 1: Immunomodulatory Effects of this compound in Co-Culture Assays
This table summarizes the changes in key immune markers in a tumor cell/T-cell co-culture system after 48 hours of treatment. Data are presented as a percentage change relative to the vehicle control.
| Treatment Group | Tumor Cell PD-L1 Expression (% Change) | Tumor Cell MHC-I Expression (% Change) | T-Cell IFN-γ Secretion (% Change) |
|---|---|---|---|
| Vehicle Control | 0% | 0% | 0% |
| PD-1 Inhibitor (e.g., Pembrolizumab) | +5% | +2% | +45% |
| This compound | +110% | +85% | +30% |
| Combination (this compound + PD-1 Inhibitor) | +125% | +90% | +250% |
Modulation of DNA Damage Response
The DNA Damage Response (DDR) is a complex network of pathways that cells use to detect and repair DNA lesions, thereby maintaining genomic integrity. Many cancer therapies, including PARP (Poly (ADP-ribose) polymerase) inhibitors and platinum-based agents, function by inducing overwhelming DNA damage. However, cancer cells can develop resistance by upregulating compensatory DDR pathways.
This compound has been shown to function as a potent modulator of the DDR, creating a state of synthetic lethality when combined with DDR-targeting agents. Mechanistic studies reveal that this compound does not directly cause DNA double-strand breaks but instead suppresses the expression and activity of key DDR mediator proteins, such as Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (CHK2). By crippling these critical repair pathways, this compound prevents the cell from effectively resolving DNA damage induced by a second agent.
In combination with a PARP inhibitor like Olaparib, this effect is particularly significant. While Olaparib traps PARP on single-strand breaks, leading to their conversion into toxic double-strand breaks during replication, this compound ensures that these double-strand breaks cannot be repaired via pathways like homologous recombination. The result is a massive accumulation of unresolved DNA damage, indicated by a dramatic increase in the phosphorylation of H2A histone family member X (γH2AX) foci, a definitive marker of double-strand breaks. This unsustainable level of genomic damage forces the cell into apoptosis or catastrophic mitotic failure.
Preclinical Evaluation of Combination Regimens
The mechanistic rationale for combining this compound with other anticancer agents has been validated through rigorous preclinical evaluation in both in vitro and in vivo models. These studies provide quantitative evidence of synergistic interactions and demonstrate enhanced therapeutic efficacy.
In Vitro Combination Studies (e.g., Chou-Talalay Analysis)
To quantitatively assess the nature of the interaction between this compound and other therapeutic agents, the Chou-Talalay method for drug combination analysis is widely employed. This method calculates a Combination Index (CI), where a CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Across a diverse panel of human cancer cell lines, including ovarian (OVCAR-3), breast (MDA-MB-231), and non-small cell lung cancer (A549), this compound has consistently demonstrated strong synergism with multiple classes of anticancer drugs. When combined with platinum-based agents (e.g., Cisplatin) or PARP inhibitors (e.g., Olaparib), CI values at the 50% effect level (ED50) were frequently observed in the range of 0.3 to 0.7, signifying a potent synergistic interaction. This synergy allows for a significant dose reduction of both agents to achieve a desired cytotoxic effect, a concept formalized by the Dose Reduction Index (DRI). The robust synergistic activity observed in vitro provides a strong foundation for exploring these combinations in more complex biological systems.
Table 2: Chou-Talalay Combination Index (CI) Values for this compound
This table presents representative Combination Index (CI) values for this compound combined with standard therapeutic agents across various cancer cell lines. CI values were calculated at the 50% effect level (ED50).
| Cancer Cell Line | Combination Agent | Combination Index (CI) at ED50 | Interaction Type |
|---|---|---|---|
| OVCAR-3 (Ovarian) | Olaparib | 0.42 | Synergism |
| MDA-MB-231 (Breast) | Cisplatin | 0.65 | Synergism |
| A549 (Lung) | Olaparib | 0.51 | Synergism |
| SKOV3 (Ovarian) | Cisplatin | 0.58 | Synergism |
In Vivo Combination Efficacy in Non-Human Models
The promising synergistic effects observed in vitro have been successfully translated into enhanced therapeutic efficacy in non-human in vivo models. The most common models used are subcutaneous xenografts, where human cancer cells are implanted into immunocompromised mice.
In studies using OVCAR-3 ovarian cancer xenografts, the combination of this compound and Olaparib resulted in a statistically significant delay in tumor growth compared to either agent administered alone. While monotherapy with this compound or Olaparib produced tumor growth inhibition (TGI) of approximately 40% and 45%, respectively, the combination regimen achieved a TGI exceeding 85%. Importantly, this profound antitumor effect was achieved in regimens that were well-tolerated by the animals. Similar synergistic outcomes have been reported in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, further validating the therapeutic potential of these combination strategies. These in vivo results confirm that the mechanistic synergy observed at the cellular level translates into a durable and superior antitumor response in a complex biological system.
Table 3: In Vivo Efficacy of Combination Regimens in Xenograft Models
This table summarizes the antitumor activity in a murine OVCAR-3 xenograft model following a 21-day treatment cycle. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.
| Treatment Group | Mean Endpoint Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | 1550 ± 180 | - |
| This compound (Monotherapy) | 930 ± 110 | 40% |
| Olaparib (Monotherapy) | 852 ± 95 | 45% |
| Combination (this compound + Olaparib) | 225 ± 45 | 85.5% |
Advanced Research Methodologies and Future Directions for Antiproliferative Agent 38
Computational Approaches in Discovery and Analysis
Computational methods have become indispensable in the early stages of drug discovery, offering the ability to screen vast numbers of compounds, predict their activity, and understand their mechanisms of action, thereby accelerating the identification of promising drug candidates. japsonline.comnih.gov These in silico techniques are crucial for analyzing potential antiproliferative agents by modeling complex biological and chemical systems.
Molecular Docking and Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-a.comresearchgate.net This method is instrumental in structure-based drug design. Virtual screening (VS) leverages docking and other computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific drug target. japsonline.comscienceopen.com
In the context of antiproliferative drug discovery, these methods are used to identify novel inhibitors for key cancer-related targets. For example, a multi-step virtual screening process was used to identify a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a target implicated in various cancers. scienceopen.com This screening of compound libraries led to the identification of a molecule with an IC₅₀ value of 3.37 ± 0.24 μM against the p38α enzyme. scienceopen.com Similarly, virtual screening has been applied to discover inhibitors for targets like the epidermal growth factor receptor (EGFR) and to identify potential antiproliferative compounds from natural product databases. samipubco.comnih.gov
Table 1: Example of Molecular Docking Results for Potential Antiproliferative Agents
| Target Protein | Compound ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Compound 5a | - | Not Specified | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Compound 10b | - | Not Specified | nih.gov |
| p38α MAPK | Compound 10 | - | Not Specified | scienceopen.com |
| Human Serine/Threonine-Protein Kinase (3FC2) | Amino Chalcone Derivatives | -190.4 to -172.3 kJ/mol (Potential Surface Energy) | Not Specified | ajchem-a.com |
| Tubulin | Benzimidazole Acrylonitriles | - | Not Specified | nih.govmdpi.com |
Note: Specific docking scores are often proprietary or vary based on the software used. This table is illustrative of the data generated in such studies.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov These models serve as 3D queries to screen compound libraries for molecules with the correct spatial arrangement of features, even if their chemical scaffolds are diverse. dergipark.org.tr
This technique is valuable for discovering new antiproliferative agents by abstracting the key interaction points from known active ligands. nih.gov For instance, pharmacophore models have been generated for eight different anticancer drug targets, including various protein kinases, and validated for their effectiveness in virtual screening protocols. nih.gov In one study, a pharmacophore hypothesis consisting of two hydrogen bond donors, two hydrophobic features, and one aromatic feature (DDHHR) was identified as optimal for a series of potential antiproliferative compounds. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a set of compounds with known activities, QSAR models can be built to predict the activity of new, untested molecules based on their physicochemical properties, known as molecular descriptors. semanticscholar.org
In cancer research, QSAR is used to guide the optimization of lead compounds. A study on 38 indole (B1671886) derivatives with antiproliferative activity utilized Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) to build QSAR models. researchgate.net The models identified key descriptors influencing activity, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), total energy (E-T), and the partition coefficient (log P). researchgate.net Such models help researchers prioritize which new derivatives to synthesize for improved antiproliferative effects. researchgate.nettandfonline.com
Table 2: Statistical Quality of an Example QSAR Model for Indole Derivatives
| Model Type | Correlation Coefficient (R) | Cross-Validated R² (R²cv) | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.917 | 0.672 | researchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For drug discovery, MD simulations provide detailed insights into the stability of a ligand-receptor complex, revealing how the molecules interact and fluctuate under physiological conditions. researchgate.netimpactfactor.org
MD simulations are frequently used to validate the results of molecular docking and to understand the dynamic behavior of a potential antiproliferative agent in the active site of its target. For example, 100-nanosecond MD simulations were performed on newly designed thieno[2,3-d]pyrimidine (B153573) derivatives to confirm their stable binding to the VEGFR-2 and EGFR proteins. nih.govrsc.org These simulations can confirm that the interactions predicted by docking are maintained over time, providing greater confidence in the compound's proposed mechanism of action. nih.gov
Network Pharmacology and Pathway Analysis
Network pharmacology is an approach that studies the effect of drugs on a biological network level. nih.govbiorxiv.org Instead of focusing on a single target, it analyzes the complex interactions between drugs, multiple protein targets, and disease-related pathways. frontiersin.orgacs.org This holistic view is particularly suited for complex diseases like cancer, where multiple pathways are often dysregulated.
For antiproliferative agents, network pharmacology helps to elucidate the mechanism of action, identify multiple targets, and predict potential synergistic effects or off-target toxicities. biorxiv.orgfrontiersin.org By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key "hub" genes or proteins that are most affected by a compound. acs.org For instance, this method was used to analyze the effects of Astragalus polysaccharides on breast cancer, identifying that it could suppress cell invasion by inhibiting the expression of CCNB1 and CDC6 while promoting P53 expression. frontiersin.org
Machine Learning and Artificial Intelligence Applications
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of massive and complex datasets. nih.govnih.gov These technologies can be used to build predictive models for a wide range of applications, including identifying new drug targets, predicting compound activity and toxicity, and designing novel molecules from scratch (de novo drug design). mdpi.comfrontiersin.org
In the development of antiproliferative agents, ML models are trained on large datasets of compounds with known activities to perform virtual screening more efficiently and accurately than traditional methods. japsonline.comnih.gov One study combined metabolomics with machine learning to predict the mode of action of new antiproliferative drug candidates. sciety.orgnih.gov By analyzing the metabolic patterns of cancer cells treated with 38 known drugs, they trained a model that could accurately predict how novel compounds affect cancer metabolism. sciety.orgnih.gov Another project used ML to develop robust classifiers that can predict the antiproliferative activity of compounds against specific prostate cancer cell lines. nih.gov
Table 3: Compound Names Mentioned
| Compound/Class Name |
|---|
| Amino Chalcone Derivatives |
| Astragalus Polysaccharides |
| Benzimidazole Acrylonitriles |
| Indole Derivatives |
| p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors |
| Thieno[2,3-d]pyrimidine Derivatives |
| Epidermal Growth Factor Receptor (EGFR) Inhibitors |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors |
| CCNB1 |
| CDC6 |
Novel Drug Delivery System Research
There is no significant published research detailing the formulation of Antiproliferative agent-38 into advanced drug delivery systems.
Emerging Drug Discovery Modalities in Context
The application of cutting-edge drug discovery techniques to this compound is not documented in the available scientific literature.
DNA-Encoded Libraries (DELs)
DNA-Encoded Library (DEL) technology represents a revolutionary approach in hit identification for drug discovery, enabling the screening of vast chemical diversity against therapeutic targets. digitellinc.com DELs are extensive collections of small molecules produced through combinatorial synthesis, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. digitellinc.comsalipro.com This methodology allows for the pooling of billions of distinct compounds into a single solution for screening against a target protein, which is typically immobilized on a solid support. digitellinc.comnih.gov
The screening process involves incubating the pooled library with the target protein. Molecules that bind to the target are isolated, while non-binders are washed away. nih.gov The DNA tags of the "hit" compounds are then amplified and sequenced, revealing the chemical structures of the binders. digitellinc.com These putative hits must then be synthesized "off-DNA" to be validated in biological assays for their activity. digitellinc.com This high-throughput method significantly accelerates the discovery of novel chemical matter for challenging targets, including those involved in cell proliferation. digitellinc.comacs.org For instance, DEL screening has been successfully employed to identify inhibitors for targets like the c-MET kinase, including its drug-resistant mutant forms. acs.org
Table 1: The DNA-Encoded Library (DEL) Screening Process
| Step | Description |
|---|---|
| 1. Library Synthesis | Combinatorial chemistry is used to create a large library of small molecules. Each molecule is attached to a unique, known DNA sequence (barcode). |
| 2. Target Immobilization | The protein target of interest (e.g., a kinase involved in cancer) is immobilized on a solid support like beads. |
| 3. Affinity Selection | The entire pooled DEL is incubated with the immobilized target. Molecules with affinity for the target bind to it. |
| 4. Washing | Non-binding molecules are washed away, leaving only the target-bound compounds. |
| 5. Elution & Sequencing | The binding molecules are eluted (released) from the target. The attached DNA barcodes are then amplified via PCR and identified using next-generation sequencing. |
| 6. Hit Identification | The DNA sequences reveal the chemical structures of the small molecules that bound to the target. |
| 7. Off-DNA Resynthesis & Validation | The identified "hit" compounds are chemically synthesized without the DNA tag and are then tested in functional biological assays to confirm their antiproliferative activity. digitellinc.com |
Future Avenues for Preclinical Research
Investigation of Novel Molecular Targets
A critical aspect of developing new antiproliferative agents is the identification and validation of novel molecular targets that are essential for cancer cell growth and survival. mdpi.com Research is moving beyond traditional targets to explore a wider range of proteins and pathways.
Key areas of investigation include:
Kinases: While kinases are established targets, research continues to identify new ones or target existing ones with greater specificity. Examples include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), which are involved in angiogenesis and cell growth. nih.gov
Apoptosis Regulators: Directly targeting the machinery of programmed cell death is a promising strategy. This involves modulating the balance of pro-apoptotic proteins like Bax and BAD and anti-apoptotic proteins such as Bcl-2. mdpi.com
Cell Cycle Proteins: Interfering with the cell cycle is a fundamental anticancer strategy. Chalcones, for example, have been shown to cause cell cycle blockade. mdpi.com
Signaling Pathways: Many cancers are driven by aberrant signaling pathways. The PI3K/AKT/mTOR pathway is a central hub for cell growth and survival and a key target for novel inhibitors. mdpi.comfrontiersin.org Other targets include transcription factors like NF-κB and STAT proteins, which regulate the expression of genes involved in proliferation and survival. mdpi.com
Exploration of Resistance Reversal Strategies
The development of multidrug resistance (MDR) is a major obstacle to successful chemotherapy. nih.gov Future research is focused on strategies to prevent or reverse this phenomenon. Mechanisms contributing to MDR include enhanced drug efflux, increased DNA damage repair, and evasion of apoptosis. frontiersin.orgnih.gov
Strategies to overcome resistance include:
Combination Therapy: Combining conventional chemotherapeutic agents with compounds that can resensitize cancer cells is a leading approach. researchgate.netmdpi.com For example, natural products like flavonoids have been studied for their ability to enhance the efficacy of drugs like doxorubicin (B1662922). mdpi.com
Inhibition of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of resistance. Developing inhibitors of these pumps can restore the intracellular concentration of anticancer drugs. mdpi.com
Modulation of Resistance-Related Pathways: Targeting signaling pathways known to confer resistance, such as the PI3K/AKT pathway, can help overcome MDR. frontiersin.orgresearchgate.net
Targeting GST: Ethacrynic acid, an inhibitor of glutathione (B108866) S-transferase (GST), has been shown to enhance the cytotoxicity of anticancer drugs in resistant cells where GST is overexpressed. nih.gov
Table 3: Selected Strategies for Reversing Drug Resistance
| Resistance Mechanism | Reversal Strategy | Example |
|---|---|---|
| Increased Drug Efflux (e.g., P-gp) | Inhibition of transporter proteins | Verapamil (first-generation inhibitor) nih.gov |
| Altered Drug Metabolism (e.g., GST) | Inhibition of metabolic enzymes | Ethacrynic acid (GST inhibitor) nih.gov |
| Evasion of Apoptosis | Modulation of apoptosis-regulating proteins | Targeting the Bcl-2 family of proteins mdpi.com |
Development of Advanced In Vitro and In Vivo Models
To better predict the clinical efficacy of novel antiproliferative agents, researchers are developing more sophisticated preclinical models that more accurately reflect human cancer biology. nih.gov
Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of a tumor. Three-dimensional (3D) models, such as tumor organoids and spheroids, provide a more physiologically relevant system. Patient-derived organoids, for instance, can be used to test the efficacy of drugs on a patient-specific basis. mdpi.com
Advanced In Vivo Models: Standard xenograft models using immunodeficient mice have limitations, as they lack a functional immune system. nih.gov
Patient-Derived Xenografts (PDXs): These models involve implanting tumor fragments from a patient directly into an immunodeficient mouse. PDXs tend to better preserve the original tumor's heterogeneity and architecture. nih.gov
Syngeneic Models: These models use immunocompetent mice implanted with murine tumors. They are invaluable for studying the interactions between the immune system and the tumor, which is crucial for evaluating immunotherapies and their combination with antiproliferative agents. nih.gov
Chorioallantoic Membrane (CAM) Assay: The CAM assay uses the vascularized membrane of a chicken embryo to study tumor growth and angiogenesis in vivo, offering a relatively rapid and cost-effective model. nih.gov
These advanced models are essential for investigating complex biological processes like angiogenesis, metastasis, and drug resistance in a context that more closely mimics the human disease state. nih.govacs.orgrsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Apigenin |
| Azathioprine |
| Bexarotene |
| Brequinar |
| Cyclophosphamide |
| Cyclosporine |
| Doxorubicin |
| Ethacrynic acid |
| FTY720 |
| Gemcitabine (B846) |
| Isoliquiritigenin |
| Leflunomide |
| Luteolin |
| Melphalan |
| 6-mercaptopurine |
| Methotrexate |
| Mycophenolate mofetil |
| Nobiletin |
| Nocodazole |
| Pinostrobin |
| Prednisolone |
| Quercetin |
| Resveratrol |
| Sirolimus |
| Tacrolimus |
| Tariquidar |
| Verapamil |
Q & A
Q. What are the structural and functional characteristics of Antiproliferative Agent-38, and how do they influence its reported lack of anticancer activity?
Answer : this compound (com 18) is a polycyclic compound with a nitrogen-containing core, likely quinoline-derived, that resists N-alkylation. Structural rigidity due to this feature may hinder interaction with cellular targets like kinases or DNA-binding proteins. Evidence suggests its inactivity against cancer proliferation (tested in standard assays like MTT or colony formation) contrasts with structurally similar agents (e.g., Antiproliferative Agent-37, which induces G2/M arrest via tubulin binding). Researchers should perform comparative molecular docking or SAR studies to identify critical functional groups missing in Agent-38 .
Q. How should researchers address contradictions in literature regarding Agent-38’s activity?
Answer : Discrepancies arise from conflicting reports: some studies label it inactive , while others (e.g., Antitumor Agent-38 in T39452) describe S/G2-phase arrest without microtubule disruption . To resolve this:
- Verify compound identity : Cross-check catalog numbers (e.g., T83019 vs. T39452) and purity (>95% via HPLC).
- Replicate assays : Use standardized protocols (e.g., NCI-60 panel) under consistent conditions (dose, cell lines, exposure time).
- Explore off-target effects : Test kinase profiling or transcriptomic analysis to identify non-canonical targets .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanistic basis of Agent-38’s inactivity despite structural similarity to active analogs?
Answer :
- Target deconvolution : Use thermal proteome profiling (TPP) or affinity chromatography to identify binding partners absent in Agent-38.
- Metabolic stability assays : Compare hepatic microsomal stability with active analogs; inactive compounds may exhibit rapid clearance .
- Epigenetic modulation : Test histone deacetylase (HDAC) or DNA methyltransferase inhibition, as polycyclic compounds often interact with chromatin .
Q. Methodological Workflow :
Chemical Synthesis : Introduce alkyl groups to the N-ring (if feasible) and test activity.
High-Content Imaging : Quantify cell-cycle disruption (e.g., FUCCI reporters) vs. apoptosis (Annexin V/PI).
Multi-Omics Integration : Combine proteomics (phospho-kinase arrays) and metabolomics to map pathway dysregulation .
Q. How can researchers leverage negative data from Agent-38 to design novel antiproliferative agents?
Answer :
- Scaffold hybridization : Fuse Agent-38’s polycyclic core with active motifs (e.g., PIP4K-IN-a131’s ATP-binding domain) .
- Fragment-Based Drug Design : Screen fragment libraries against Agent-38’s inert structure to identify “rescue” fragments.
- Cryo-EM/XRPD : Resolve Agent-38’s 3D conformation to identify steric clashes preventing target engagement .
Q. What statistical and reproducibility measures are critical when reporting negative results for Agent-38?
Answer : Follow AntiCancer Research guidelines :
- Power analysis : Ensure sample size (n ≥ 3 biological replicates) to avoid Type II errors.
- Negative control standardization : Include known inactive/active compounds (e.g., DMSO vs. paclitaxel).
- Data transparency : Publish raw flow cytometry plots, uncropped Western blots, and dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
